Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the cyclohexyl, chlorophenyl, and methoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as sodium borohydride.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Cyclohexyl derivatives: These compounds share the cyclohexyl group and may have similar chemical properties.
Chlorophenyl derivatives: Compounds with the chlorophenyl group may exhibit similar reactivity and biological activity.
Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may have similar applications in research and industry.
The uniqueness of this compound lies in its combination of functional groups, which can lead to unique chemical and biological properties.
Biological Activity
Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a hexahydroquinoline moiety substituted with various aromatic groups. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to this structure. For instance, derivatives containing similar functional groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymes.
Antioxidant Activity
Research indicates that related hexahydroquinoline derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for preventing cellular damage . The antioxidant activity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, related compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The IC50 values for these inhibitors often range from nanomolar to micromolar concentrations.
Case Studies
- Antibacterial Screening : A study synthesized several derivatives of hexahydroquinoline and tested their antibacterial activity. Compounds with the 4-chlorophenyl group exhibited enhanced activity against Gram-positive bacteria .
- Enzyme Inhibition Studies : Research focused on the inhibition of urease by hexahydroquinoline derivatives showed that certain modifications increased potency significantly. The most active derivatives had IC50 values below 5 µM, indicating strong inhibitory effects .
- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of various hexahydroquinoline derivatives using in vitro models. Results indicated that specific substitutions led to increased radical scavenging activity, supporting the potential use of these compounds in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions on the quinoline ring or substituents can significantly influence its pharmacological profile.
Properties
IUPAC Name |
cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClNO4/c1-18-27(30(34)36-22-8-4-3-5-9-22)28(23-10-6-7-11-26(23)35-2)29-24(32-18)16-20(17-25(29)33)19-12-14-21(31)15-13-19/h6-7,10-15,20,22,28,32H,3-5,8-9,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNIWHVYPINMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C(=O)OC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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